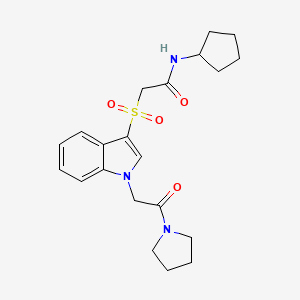![molecular formula C10H16O4 B2861559 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid CAS No. 2413870-63-8](/img/structure/B2861559.png)
2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of DUCA is characterized by a spirocyclic backbone. The InChI code for DUCA is1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) . Physical And Chemical Properties Analysis
DUCA has a molecular weight of 200.23 . It is an oil at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis of Nitrogen-Containing Spiro Heterocycles
2,9-Dioxaspiro[5.5]undecane derivatives have been explored for their role in the synthesis of nitrogen-containing spiro heterocycles. A catalyst-free approach using double Michael addition reactions has been demonstrated to produce high yields of these compounds efficiently. This synthesis pathway is notable for its simplicity, high efficiency, and the use of ethylene glycol as a solvent, presenting a significant advancement in the development of spiro heterocycles with potential applications in various fields of chemistry and materials science (Aggarwal, Vij, & Khurana, 2014).
Synthesis of Pheromones
The compound has been utilized in the stereoselective synthesis of sex pheromones, specifically targeting the olive fly. This approach involves intramolecular Michael addition reactions, highlighting the compound's significance in synthesizing biologically active molecules with precise stereochemical control. This method provides a pathway for developing environmentally friendly pest management strategies by synthesizing natural pheromones (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).
Polymer Stabilizers
Research has identified 2,9-Dioxaspiro[5.5]undecane derivatives as effective synergistic stabilizers in polymer compositions. The interaction between phenolic and thiopropionate type antioxidants has been shown to significantly enhance the stabilization of polymers, suggesting applications in improving the durability and lifespan of polymeric materials (Yachigo, Sasaki, & Kojima, 1992).
Chemosensors
The structural flexibility of 2,9-Dioxaspiro[5.5]undecane derivatives has been exploited in the development of white-light emitting boronate microparticles. These particles serve as highly sensitive and recyclable chemosensors for the detection of metal ions in aqueous solutions, offering potential applications in environmental monitoring and analytical chemistry (Nishiyabu, Sugino, & Kubo, 2013).
Antibacterial Agents
Exploration into the spirocyclic derivatives of ciprofloxacin has revealed the antibacterial potential of compounds related to 2,9-Dioxaspiro[5.5]undecane. These studies aim to enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains, highlighting the compound's role in the ongoing battle against antimicrobial resistance (Lukin et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,9-dioxaspiro[5.5]undecane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPIFLUXORCWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

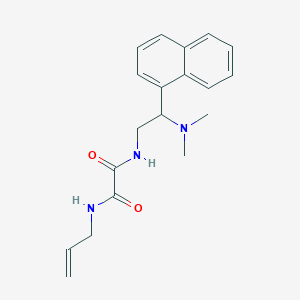
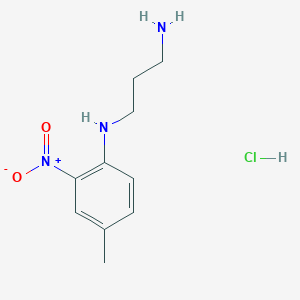
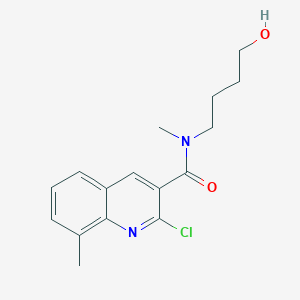
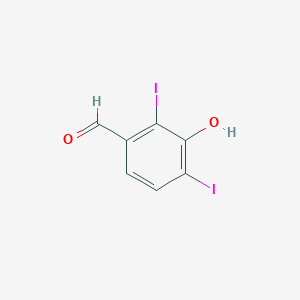
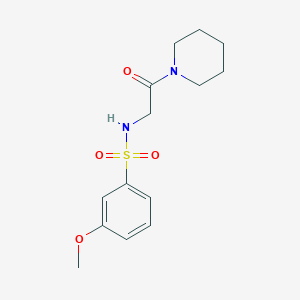
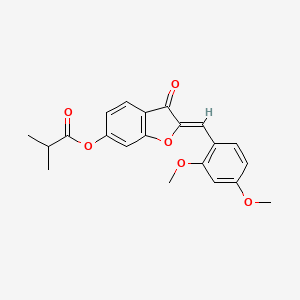
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)
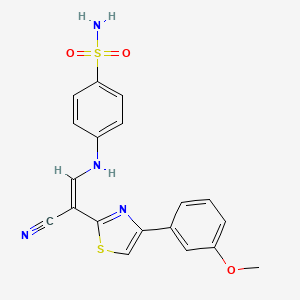
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)
![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)
